In-Depth Technical Guide: rac N-Demethyl Promethazine Hydrochloride (CAS 60113-77-1)
In-Depth Technical Guide: rac N-Demethyl Promethazine Hydrochloride (CAS 60113-77-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac N-Demethyl Promethazine Hydrochloride, also known as Norpromethazine Hydrochloride, is a primary metabolite of the first-generation antihistamine, promethazine.[1] As a significant biotransformation product, it is crucial for understanding the pharmacokinetics, pharmacodynamics, and overall safety profile of its parent compound. This technical guide provides a comprehensive overview of the core properties of rac N-Demethyl Promethazine Hydrochloride, including its physicochemical characteristics, synthesis, purification, analytical methodologies, and pharmacological profile.
Physicochemical Properties
The fundamental physicochemical properties of rac N-Demethyl Promethazine Hydrochloride are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 60113-77-1 | [2][3] |
| Molecular Formula | C₁₆H₁₉ClN₂S | [2][4] |
| Molecular Weight | 306.85 g/mol | [2][4] |
| IUPAC Name | N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine;hydrochloride | [2] |
| Synonyms | Norpromethazine Hydrochloride, Promethazine Impurity C | [1][5] |
| Appearance | White to Off-White Solid | [6] |
| Melting Point | 230-232°C (decomposes) | [4][6] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water. | [6] |
| Storage Temperature | Refrigerator (+2 to +8 °C) | [6][7] |
Metabolism and Synthesis
Metabolic Pathway
rac N-Demethyl Promethazine is a major metabolite of promethazine, formed primarily in the liver. The N-demethylation is a phase I metabolic reaction catalyzed by the cytochrome P450 enzyme system, with CYP2D6 being the principal enzyme responsible for this transformation.[8][9] This metabolic process is a key factor in the clearance and overall pharmacological effect of promethazine.[10][11]
Caption: Metabolic conversion of Promethazine to N-Demethyl Promethazine.
Representative Synthesis Protocol
Disclaimer: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Synthesis of N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine (Free Base)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenothiazine (1 equivalent) in a suitable anhydrous solvent such as toluene.
-
Add a strong base, for example, sodium amide (NaNH₂) or sodium hydride (NaH) (1.1 equivalents), portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1-2 hours to ensure complete deprotonation of the phenothiazine nitrogen.
-
To the resulting solution, add 1-chloro-N-methylpropan-2-amine (1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude free base of N-Demethyl Promethazine.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude free base in a suitable organic solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield rac N-Demethyl Promethazine Hydrochloride.
Purification
The crude product can be purified by recrystallization.
Representative Recrystallization Protocol:
-
Dissolve the crude rac N-Demethyl Promethazine Hydrochloride in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter through celite.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methodologies
A variety of analytical techniques can be employed for the identification and quantification of rac N-Demethyl Promethazine Hydrochloride.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the analysis of promethazine and its metabolites.[12][13][14]
Representative HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 7.0).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at 254 nm.[13]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent.
Caption: A typical workflow for the analysis of rac N-Demethyl Promethazine HCl by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
Representative GC-MS Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of ~150°C, ramped up to ~300°C.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the molecule. Expected signals would correspond to the protons and carbons of the phenothiazine ring system and the N-methyl-aminopropyl side chain.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching would be expected.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. The exact mass can be determined using high-resolution mass spectrometry.[2]
Pharmacological Properties
The pharmacological profile of rac N-Demethyl Promethazine is not as extensively studied as its parent compound, promethazine. However, as a primary metabolite, it is expected to exhibit some of the pharmacological activities of promethazine, potentially with different potencies.
Mechanism of Action
Promethazine exerts its effects by antagonizing several receptors, including histamine H1, dopamine D2, muscarinic, and alpha-adrenergic receptors.[15][16] It is plausible that N-Demethyl Promethazine retains some of these activities. The antihistaminic action is due to the blockade of H1 receptors.[17] The sedative and antiemetic effects are attributed to its actions on central histaminergic and dopaminergic receptors.[17]
Receptor Binding Profile
Detailed receptor binding affinity data specifically for rac N-Demethyl Promethazine is limited. However, the N-demethylation of other phenothiazines can alter their receptor binding profiles. It is anticipated that N-Demethyl Promethazine would still possess affinity for histamine and dopamine receptors, though the potency may differ from that of promethazine.
Signaling Pathways
Promethazine has been shown to interact with several signaling pathways. For instance, it can suppress the PI3K/AKT signaling pathway, which is involved in cell survival and proliferation.[8] The extent to which N-Demethyl Promethazine modulates these or other signaling pathways requires further investigation.
Caption: Postulated receptor targets and effects of Promethazine and its metabolite.
Conclusion
rac N-Demethyl Promethazine Hydrochloride is a key metabolite of promethazine, playing a significant role in its overall pharmacology. This technical guide has provided a detailed overview of its physicochemical properties, metabolic formation, representative synthesis and purification protocols, and analytical methodologies. While its specific pharmacological profile warrants further investigation, its structural similarity to promethazine suggests a comparable, though potentially quantitatively different, interaction with various receptors and signaling pathways. The information presented here serves as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacology, and analytical chemistry.
References
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- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. rac N-Demethyl Promethazine Hydrochloride | 60113-77-1 [chemicalbook.com]
- 7. rac N-Demethyl promethazine hydrochloride, 25 mg, CAS No. 60113-77-1 | Impurities | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 8. benchchem.com [benchchem.com]
- 9. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Promethazine (PIM 439) [inchem.org]
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- 13. globalscientificjournal.com [globalscientificjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
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